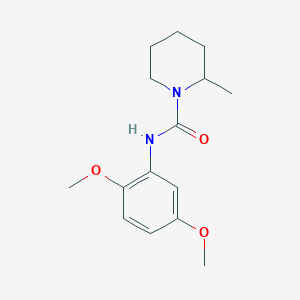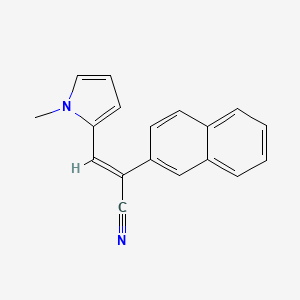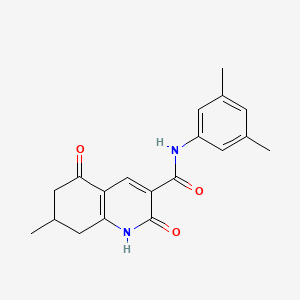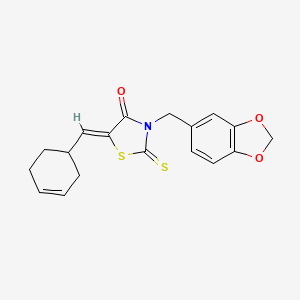![molecular formula C13H15NO5 B5346315 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid, also known as MOBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of the amino acid tryptophan and has been found to have unique properties that make it useful in various scientific studies.
Mechanism of Action
The mechanism of action of 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid is not fully understood. However, it is believed to bind to the active site of enzymes and induce conformational changes in proteins. This binding can lead to the inhibition of enzyme activity or the induction of protein folding.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to induce protein folding in some proteins. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for more targeted studies of enzyme kinetics and protein folding. Additionally, this compound is a relatively stable compound and can be easily synthesized in the lab. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid. One area of interest is the study of this compound's interactions with specific enzymes and proteins. This could lead to the development of new enzyme inhibitors and the discovery of new protein folding mechanisms. Additionally, the antioxidant properties of this compound could be further explored for potential therapeutic applications. Finally, the toxicity of this compound could be studied further to determine its potential use in vivo.
Synthesis Methods
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. The Boc-protected tryptophan is then reacted with ethyl chloroformate to form the ethyl ester of Boc-tryptophan. The ester is then reacted with 5-(methoxycarbonyl)-2-methylphenylamine to form this compound.
Scientific Research Applications
4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid has been used in various scientific studies due to its unique properties. One of its most notable applications is in the study of protein-ligand interactions. This compound has been found to bind specifically to the active site of some enzymes, making it useful in the study of enzyme kinetics and inhibition. It has also been used in the study of protein folding, as it can induce conformational changes in proteins.
properties
IUPAC Name |
4-(5-methoxycarbonyl-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8-3-4-9(13(18)19-2)7-10(8)14-11(15)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCZGQTXSYGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B5346240.png)


![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)

![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![4-(hydroxymethyl)-1-{[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5346281.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-imidazol-1-yl)propan-2-amine](/img/structure/B5346296.png)

![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)